alpha-D-Galactose 1-(dipotassium phosphate)
Overview
Description
Alpha-D-Galactose 1-(dipotassium phosphate) is a phosphorylated sugar produced from galactose by galactokinase . It is an intermediate found in the conversion pathway of glucose and galactose .
Synthesis Analysis
Alpha-D-Galactose 1-phosphate is an important building block for the synthesis of nucleotide sugars that are substrates for glycosyltransferases . It is produced from galactose by galactokinase . Galactose-1-phosphate uridyl transferase reversibly catalyzes the conversion of UDP-glucose and galactose-1-phosphate to glucose-1-phosphate and UDP-galactose .
Molecular Structure Analysis
The empirical formula of alpha-D-Galactose 1-(dipotassium phosphate) is C6H11K2O9P·5H2O . Its molecular weight is 426.39 .
Chemical Reactions Analysis
Alpha-D-Galactose 1-phosphate is an intermediate in the interconversion of glucose and galactose . It is produced from galactose by galactokinase . Galactose-1-phosphate uridyl transferase reversibly catalyzes the conversion of UDP-glucose and galactose-1-phosphate to glucose-1-phosphate and UDP-galactose .
Physical And Chemical Properties Analysis
Alpha-D-Galactose 1-(dipotassium phosphate) appears as colorless crystals . It is soluble in water at a concentration of 5 mg/mL . The specific rotation [α] is +80.0° to +83.0° .
Scientific Research Applications
Enzymatic Production
α-D-Galactose 1-phosphate (αGal1 P) is an important building block for the synthesis of nucleotide sugars that are substrates for glycosyltransferases . It can be synthesized from lactose using novel lactose phosphorylase enzymes . This method of production is efficient and cost-effective as it uses cheap and abundant lactose as a starting material .
Glycosylation Reactions
Glycosyl phosphates, including αGal1 P, are key intermediates in the synthesis of nucleotide sugars. These activated sugars are donor substrates in glycosylation reactions catalyzed by Leloir glycosyltransferases . This makes αGal1 P crucial in the chemo-enzymatic synthesis of glycoconjugates .
Interconversion of Glucose and Galactose
α-D-Galactose-1-phosphate is an intermediate in the interconversion of glucose and galactose . It is produced from galactose by galactokinase . This process is fundamental in carbohydrate metabolism.
Production of UDP-galactose
Galactose-1-phosphate uridyl transferase catalyzes the conversion of UDP-glucose and galactose-1-phosphate to glucose-1-phosphate and UDP-galactose . This reaction is a key step in the Leloir pathway of galactose metabolism.
Galactosemia Research
Higher levels of galactose-1-phosphate are reported in patients with galactosemia . Therefore, αGal1 P is used in research to understand and develop treatments for this genetic disorder .
Purity in Synthesis
αGal1 P is free of glucose-1-phosphate and related sugar nucleotides that tend to contaminate isolated material .
Mechanism of Action
Target of Action
The primary target of Galactose 1-phosphate Potassium salt, also known as alpha-D-Galactose 1-(dipotassium phosphate), is the enzyme galactokinase . This enzyme plays a crucial role in the metabolism of galactose, a monosaccharide sugar .
Mode of Action
Galactokinase catalyzes the phosphorylation of galactose to create galactose-1-phosphate . This reaction is the first step in the Leloir pathway of galactose metabolism . The compound’s interaction with its target results in the conversion of galactose to galactose-1-phosphate .
Biochemical Pathways
Galactose 1-phosphate Potassium salt is an intermediate in the galactose metabolism and nucleotide sugars metabolism pathways . In the Leloir pathway, galactose is converted to glucose-1-phosphate via a series of enzymatic reactions . The conversion of galactose to galactose-1-phosphate by galactokinase is the first step in this pathway .
Pharmacokinetics
It is known that the compound is an intermediate in the galactose metabolism pathway, suggesting that it is metabolized in the body .
Result of Action
The action of Galactose 1-phosphate Potassium salt results in the production of glucose-1-phosphate . This compound can then be used in glycolysis or stored as glycogen for later use as energy . The conversion of galactose to glucose-1-phosphate is a crucial step in the body’s ability to utilize galactose as an energy source .
Action Environment
The action of Galactose 1-phosphate Potassium salt primarily takes place in the cytoplasm of cells of the liver . Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Alpha-D-Galactose 1-phosphate may be used in Leloir pathway of galactose metabolism research to study the process of UDP-Galactose (UDP-Gal) formation via UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase . It may be used to identify and characterize and study the functions of galactose-1-phosphate uridylyltransferase .
properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDZIIHRGYJAE-YGFYJFDDSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940612 | |
Record name | Dipotassium 1-O-phosphonatohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galactose 1-phosphate Potassium salt | |
CAS RN |
19046-60-7 | |
Record name | alpha-D-Galactose 1-(dipotassium phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium 1-O-phosphonatohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-galactose 1-(dipotassium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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